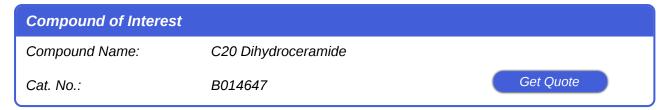


## Commercial Suppliers and Application Notes for High-Purity C20 Dihydroceramide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers of high-purity **C20 Dihydroceramide** (N-icosanoyl-D-erythro-sphinganine), alongside detailed application notes and experimental protocols for its use in research and drug development.

## Introduction to C20 Dihydroceramide

**C20 Dihydroceramide** is a key intermediate in the de novo biosynthesis of sphingolipids, a class of lipids with critical roles in cell signaling and membrane structure.[1] Historically considered an inert precursor to the more bioactive C20 Ceramide, recent studies have revealed that **C20 Dihydroceramide** itself possesses distinct biological activities.[1][2] It is increasingly recognized for its role in cellular processes such as autophagy, cell cycle arrest, and apoptosis, making it a molecule of significant interest in various fields of biomedical research, including cancer and metabolic diseases.[3][4]

# Commercial Suppliers of High-Purity C20 Dihydroceramide

A reliable supply of high-purity **C20 Dihydroceramide** is crucial for reproducible experimental outcomes. The following table summarizes key information for commercially available **C20 Dihydroceramide**.



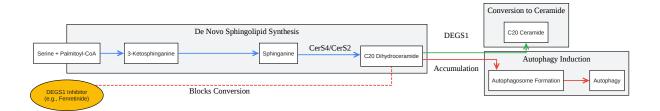
Supplier	Product Name	Catalog Number	Purity	Molecular Formula	Molecular Weight
Aladdin Scientific	C20 Dihydrocera mide	C349722- 1mg	≥95%	СзвН77NОз	596.02
Santa Cruz Biotechnolog y	C20 Dihydrocera mide	sc-221235	-	СзвН77NОз	596.02
Cayman Chemical	C20 Ceramide (d18:1/20:0) Note: This is the ceramide, not dihydroceram ide. Ensure correct product selection.	10724	≥98%	Сз8Н75NОз	594.0
Avanti Polar Lipids (via Sigma- Aldrich)	C20 Ceramide (d18:1/20:0) Note: This is the ceramide, not dihydroceram ide. Ensure correct product selection.	860520P	-	-	-

Note: Researchers should carefully verify that they are purchasing C20 Dihydroceramide (sphinganine base) and not C20 Ceramide (sphingosine base), as their biological activities differ significantly.[5]



# Application Notes & Signaling Pathways Role in Autophagy

Accumulating evidence suggests a direct role for dihydroceramides, including the C20 species, in the induction of autophagy.[6][7] This process is often studied by inhibiting the enzyme Dihydroceramide Desaturase 1 (DEGS1), which converts dihydroceramides to ceramides.[5][8] Inhibition of DEGS1 leads to an accumulation of dihydroceramides, which can trigger autophagic flux.



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Signaling pathway of C20 Dihydroceramide-induced autophagy.

### **Experimental Protocols**

## Protocol 1: Preparation of C20 Dihydroceramide Stock Solution for Cell Culture

Objective: To prepare a stock solution of **C20 Dihydroceramide** that can be readily diluted in cell culture media.

#### Materials:

High-purity C20 Dihydroceramide powder



- Dimethyl sulfoxide (DMSO) or a 2:1 (v/v) mixture of chloroform and methanol
- Ethanol
- Sterile, conical tubes
- Inert gas (e.g., nitrogen or argon)

#### Procedure:

- Weighing: Carefully weigh the desired amount of C20 Dihydroceramide powder in a sterile microcentrifuge tube.
- Initial Solubilization: Dissolve the C20 Dihydroceramide in a minimal amount of DMSO or a 2:1 chloroform:methanol mixture to create a concentrated stock solution (e.g., 10 mM).
   Vortex thoroughly to ensure complete dissolution. For some lipids, gentle warming (up to 40°C) may aid solubilization.[3]
- Intermediate Dilution (Optional but Recommended): For cell culture applications, it is often beneficial to create an intermediate stock in a less cytotoxic solvent like ethanol.[9] Dilute the initial stock solution in ethanol.
- Storage: Aliquot the stock solution into sterile, amber glass vials or cryovials. Purge the
  headspace with an inert gas to prevent oxidation. Store at -20°C for short-term storage or
  -80°C for long-term storage. A product information sheet suggests stability for at least 4
  years at -20°C.[10]

## Protocol 2: Induction and Assessment of Autophagy in Glioblastoma Cells

Objective: To induce autophagy in a glioblastoma cell line (e.g., T98G or U87MG) using a DEGS1 inhibitor to elevate endogenous **C20 Dihydroceramide** levels, and to assess autophagy via Western blot for LC3-II.[6][11]

#### Materials:

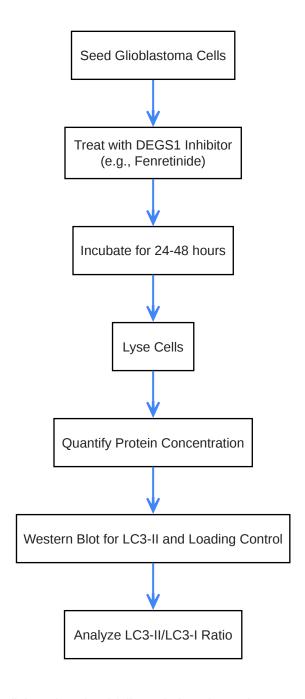
T98G or U87MG glioblastoma cells



- Complete cell culture medium (e.g., DMEM with 10% FBS)
- DEGS1 inhibitor (e.g., Fenretinide)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibody: anti-LC3B
- Primary antibody: anti-GAPDH or anti-β-actin (loading control)
- · HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

**Experimental Workflow:** 





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Workflow for autophagy induction and assessment.

#### Procedure:

- Cell Culture: Culture T98G or U87MG cells to approximately 70-80% confluency.
- Treatment: Treat the cells with the desired concentration of a DEGS1 inhibitor (e.g., 1-10  $\mu$ M Fenretinide) or vehicle control (DMSO).



- Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
  - Load equal amounts of protein onto an SDS-PAGE gel.
  - Separate the proteins by electrophoresis.
  - Transfer the proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane and detect the signal using an ECL substrate.
  - Strip and re-probe the membrane for a loading control (GAPDH or β-actin).
- Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I
  ratio is indicative of autophagy induction.[12]

## Protocol 3: Quantification of C20 Dihydroceramide by LC-MS/MS

Objective: To extract lipids from biological samples and quantify **C20 Dihydroceramide** levels using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

#### Materials:

Biological sample (e.g., cell pellet, plasma, tissue homogenate)





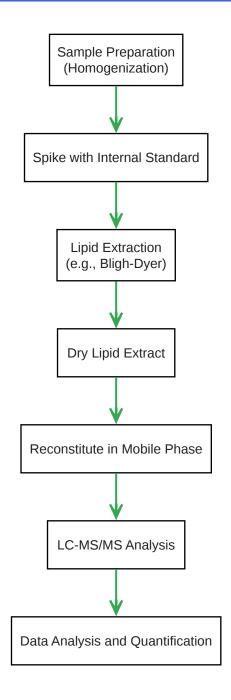


, ,	C17 Dihydroceramide or a stable isotope-labeled C	
Dihydroceramide)		

- Chloroform
- Methanol
- Water (HPLC grade)
- LC-MS/MS system

Experimental Workflow:





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Workflow for LC-MS/MS quantification of **C20 Dihydroceramide**.

#### Procedure:

- Sample Preparation: Homogenize tissue samples or resuspend cell pellets in a suitable buffer.
- Internal Standard Spiking: Add a known amount of the internal standard to each sample.



- Lipid Extraction (Bligh-Dyer Method):
  - Add a mixture of chloroform:methanol:water (1:2:0.8 v/v/v) to the sample.[8]
  - Vortex thoroughly and incubate at room temperature.
  - Induce phase separation by adding 1 part chloroform and 1 part water.
  - Centrifuge to separate the phases. The lower organic phase contains the lipids.
- Drying and Reconstitution:
  - Carefully collect the lower organic phase and dry it under a stream of nitrogen.
  - Reconstitute the dried lipid extract in the LC-MS/MS mobile phase.
- LC-MS/MS Analysis:
  - Inject the sample onto a suitable C18 column.
  - Use an isocratic or gradient elution program with a mobile phase typically consisting of methanol, isopropanol, and an aqueous buffer.[13]
  - Perform mass spectrometric detection in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for C20 Dihydroceramide and the internal standard.
- Data Analysis: Quantify the amount of **C20 Dihydroceramide** in the sample by comparing its peak area to that of the internal standard, using a standard curve for absolute quantification.

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